The Critical Role of 5-O-Desmethyl Omeprazole-d3 in Quantitative Bioanalysis: A Technical Guide
The Critical Role of 5-O-Desmethyl Omeprazole-d3 in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 5-O-Desmethyl Omeprazole-d3, a key analytical tool in modern drug metabolism and pharmacokinetic (DMPK) studies. Moving beyond a simple product description, we will explore the scientific rationale for its use, its structural relationship to the parent drug omeprazole, and its practical application in high-precision analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative in Omeprazole Research
Omeprazole, the first-in-class proton pump inhibitor (PPI), fundamentally changed the management of acid-related gastrointestinal disorders.[1] It functions by irreversibly inhibiting the gastric H+/K+ ATPase, the final step in stomach acid secretion.[1][2] However, the clinical efficacy and safety of omeprazole are deeply intertwined with its complex metabolic profile.
The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4][5] Two isoforms are central to its biotransformation:
-
CYP2C19: This is the principal enzyme responsible for metabolizing omeprazole into its major, inactive metabolite, 5-hydroxyomeprazole.[1][3][5][6]
-
CYP3A4: This enzyme primarily catalyzes the formation of another metabolite, omeprazole sulfone.[3][5][7]
A crucial aspect of omeprazole pharmacology is the significant genetic polymorphism of the CYP2C19 gene.[1] This leads to wide inter-individual variations in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[4][8] These variations directly impact the systemic exposure to omeprazole, affecting both its therapeutic efficacy and potential for drug-drug interactions.[4][8]
Accurately quantifying omeprazole and its metabolites, such as 5-O-Desmethyl Omeprazole, in biological matrices like plasma and urine is therefore paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the implications of pharmacogenetic differences.[3][9][10][11][12] This necessitates analytical methods of the highest precision and accuracy, a need fulfilled by the use of stable isotope-labeled internal standards.
5-O-Desmethyl Omeprazole-d3: Structure and Function
5-O-Desmethyl Omeprazole-d3 is the stable isotope-labeled form of 5-O-Desmethyl Omeprazole, a metabolite of omeprazole.[13][14][15] The "-d3" designation indicates that three hydrogen atoms on the methoxy group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[13][14]
| Property | 5-O-Desmethyl Omeprazole | 5-O-Desmethyl Omeprazole-d3 |
| Molecular Formula | C₁₆H₁₇N₃O₃S | C₁₆H₁₄D₃N₃O₃S |
| Molecular Weight | ~331.39 g/mol | ~334.41 g/mol |
| CAS Number | 151602-49-2 | 1189679-99-9 |
| Synonyms | 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol | 2-[[(4-Methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol |
Data sourced from various chemical suppliers and databases.[13][14][15][16]
The primary and indispensable role of this compound is to serve as an internal standard (IS) in quantitative bioanalysis.[17][18]
The Causality Behind Using a Deuterated Internal Standard
In LC-MS/MS analysis, quantification relies on comparing the instrument's response to the analyte of interest against a calibration curve. However, the entire analytical process—from sample collection to final detection—is subject to potential variability. This can arise from:
-
Sample Preparation: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[17][19]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (plasma, urine, etc.) can enhance or suppress the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[17][18][20]
-
Instrumental Variability: Minor fluctuations in injection volume, ionization efficiency, or detector response over time can introduce errors.[17][18][20]
A stable isotope-labeled internal standard (SIL-IS) like 5-O-Desmethyl Omeprazole-d3 is the gold standard for mitigating these issues.[21] Because it is chemically almost identical to the unlabeled analyte, it exhibits nearly the same behavior during extraction, chromatography, and ionization.[17][18] However, due to its slightly higher mass (from the deuterium atoms), the mass spectrometer can distinguish it from the native analyte.
By adding a known quantity of the SIL-IS to every sample, standard, and quality control at the very beginning of the sample preparation process, it experiences the same procedural losses and matrix effects as the analyte.[20] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable and accurate even if the absolute signals fluctuate, thereby correcting for analytical variability and ensuring robust, reproducible, and trustworthy data.[18][19][21]
Omeprazole's Metabolic Landscape
To appreciate the application of 5-O-Desmethyl Omeprazole-d3, one must understand the metabolic pathway of its parent drug. Omeprazole undergoes extensive biotransformation leading to several key metabolites.
Caption: Metabolic pathways of Omeprazole.
The primary routes of metabolism are hydroxylation and sulfoxidation, mediated by CYP2C19 and CYP3A4, respectively.[1][5] S-omeprazole (esomeprazole) is converted primarily to 5-O-desmethylomeprazole via CYP2C19.[6][9] The formation of these various metabolites is crucial for phenotyping studies related to CYP2C19 activity.
Experimental Protocol: Quantitative Analysis using LC-MS/MS
This section outlines a representative, self-validating protocol for the quantification of an omeprazole metabolite (e.g., 5-O-Desmethyl Omeprazole) in human plasma. The inclusion of 5-O-Desmethyl Omeprazole-d3 is central to the method's integrity.
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of omeprazole and its metabolites in human plasma, suitable for pharmacokinetic studies.[12]
Materials and Reagents
-
Analytes: Omeprazole, 5-Hydroxyomeprazole, 5-O-Desmethyl Omeprazole
-
Internal Standard: 5-O-Desmethyl Omeprazole-d3
-
Solvents: HPLC-grade Acetonitrile, Methanol, Water
-
Additives: Formic Acid
-
Biological Matrix: Blank human plasma
Workflow Diagram
Caption: Bioanalytical workflow for metabolite quantification.
Step-by-Step Methodology
-
Preparation of Standards: Prepare stock solutions of analytes and the internal standard (5-O-Desmethyl Omeprazole-d3) in methanol. Serially dilute the analyte stock to create calibration curve standards and quality control (QC) samples in blank plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. This early addition is critical for the IS to track the analyte through the entire process.[20]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions (Illustrative):
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from each other and from matrix interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
5-O-Desmethyl Omeprazole: m/z 332.1 → m/z 198.1
-
5-O-Desmethyl Omeprazole-d3: m/z 335.1 → m/z 201.1 (Note: These transitions are illustrative and must be optimized experimentally).
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion: Ensuring Data Integrity in Pharmaceutical Research
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- PubMed. (n.d.). Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH.
- NCBI. (2016, March 8). Omeprazole Therapy and CYP2C19 Genotype.
- ClinPGx. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics.
- NCBI. (2012, October 1). Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries.
- Wikipedia. (n.d.). AstraZeneca.
- NIH. (n.d.). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions.
- ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation....
- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
- Taylor & Francis Online. (n.d.). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices.
- PubMed. (2007, August 15). Analytical methodologies for the determination of omeprazole: an overview.
- NIH. (n.d.). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice.
- Basicmedical Key. (2016, July 22). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors.
- PubMed. (n.d.). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography.
- Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview.
- BenchChem. (n.d.). The Discovery and Metabolic Journey of Omeprazole: An In-depth Technical Guide.
- PubChem. (n.d.). 5-o-Desmethylomeprazole.
- LGC Standards. (n.d.). Buy Online CAS Number 1189679-99-9 - TRC - 5-O-Desmethyl Omeprazole-d3.
- Pharmaffiliates. (n.d.). Chemical Name : 5-O-Desmethyl Omeprazole-d3.
- LGC Standards. (n.d.). 5-O-Desmethyl Omeprazole.
- BenchChem. (n.d.). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
- Essay Example. (2024, January 22). Omeprazole: Pharmacokinetics and Pharmacodynamics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ivypanda.com [ivypanda.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 6. ClinPGx [clinpgx.org]
- 7. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buy Online CAS Number 1189679-99-9 - TRC - 5-O-Desmethyl Omeprazole-d3 | LGC Standards [lgcstandards.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 16. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. resolvemass.ca [resolvemass.ca]
- 19. texilajournal.com [texilajournal.com]
- 20. youtube.com [youtube.com]
- 21. scispace.com [scispace.com]
